molecular formula C8H13NO6 B043323 2-Acetamido-2-deoxy-D-glucono-1,5-lactone CAS No. 19026-22-3

2-Acetamido-2-deoxy-D-glucono-1,5-lactone

Cat. No.: B043323
CAS No.: 19026-22-3
M. Wt: 219.19 g/mol
InChI Key: NELQYZRSPDCGRQ-DBRKOABJSA-N
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Description

2-Acetamido-2-deoxy-D-glucono-1,5-lactone, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO6 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Glucosamine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Acetamido-2-deoxy-D-glucono-1,5-lactone has been identified as a potent inhibitor of O-GlcNAcase (OGA), an enzyme involved in the dynamic post-translational modification of proteins . The compound interacts with OGA, inhibiting its activity and thereby affecting the balance of O-GlcNAcylation, a process critical for various cellular functions .

Cellular Effects

The inhibition of OGA by this compound can lead to an increase in protein O-GlcNAcylation levels within cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of an oxazoline intermediate with the 2-acetamido group of the substrate . This interaction inhibits the activity of OGA, leading to changes in protein O-GlcNAcylation levels .

Temporal Effects in Laboratory Settings

The effects of this compound on OGA activity and protein O-GlcNAcylation levels can be observed over time in laboratory settings

Metabolic Pathways

This compound is involved in the metabolic pathway of O-GlcNAcylation . It interacts with the enzyme OGA, affecting the balance of this critical post-translational modification process .

Properties

IUPAC Name

N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELQYZRSPDCGRQ-DBRKOABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291445
Record name 2-Acetamido-2-deoxy-D-gluconolactone
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Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19026-22-3
Record name 2-Acetamido-2-deoxy-D-gluconolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19026-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetamido-2-deoxy-D-glucono-(1,5)-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019026223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetamido-2-Deoxy-D-Glucono-1,5-Lactone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02813
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 2-Acetamido-2-deoxy-D-gluconolactone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamido-2-deoxy-D-glucono-δ-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.859
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Record name 2-ACETAMIDO-2-DEOXY-D-GLUCONO-1,5-LACTONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Acetamido-2-deoxy-D-glucono-1,5-lactone interact with its target enzymes, and what are the downstream effects of this interaction?

A: this compound acts as a competitive inhibitor of enzymes like human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB). [, , , ] This means it competes with the natural substrate for binding to the enzyme's active site, thereby blocking the enzyme's activity. Inhibiting these enzymes is of pharmacological interest for various conditions like neurodegenerative diseases, cardiovascular disorders, type 2 diabetes, and cancer. []

Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound and its derivatives?

A: Research indicates that modifications to the structure of this compound, such as introducing sulfonylhydrazone or phenylsemicarbazone moieties, can significantly impact its inhibitory potency and selectivity towards hOGA and hHexB. [, ] For instance, the addition of a 1-naphthalenesulfonylhydrazone group to the lactone resulted in a compound with nanomolar inhibition against both hOGA and hHexB, albeit without significant selectivity. []

Q3: What insights have computational studies provided into the binding mode of this compound and its derivatives to enzymes like hOGA?

A: Computational studies, including protein-ligand refinement and QM/MM optimizations, suggest that derivatives of this compound, particularly those containing sulfonylhydrazone groups, bind to hOGA preferentially in an s-cis conformation. [] This information is valuable for understanding the specific interactions between these inhibitors and their target enzymes, potentially guiding the development of more potent and selective inhibitors.

Q4: Has this compound or its derivatives demonstrated efficacy in any in vitro or in vivo studies?

A: Research suggests that this compound can inhibit sperm-oocyte interaction, indicating its potential role in fertilization. [] Additionally, a derivative, the phenylsemicarbazone of this compound, demonstrated competitive inhibition against N-acetylglucosaminidases from various sources like bovine kidney, Aspergillus niger, and Artemia salina. []

Q5: What analytical techniques are commonly employed for characterizing and quantifying this compound and its derivatives?

A: Researchers utilize a variety of techniques to analyze this compound and its derivatives. These methods include enzyme kinetic assays to determine inhibitory potency, techniques like X-ray analysis to determine the compound's structure, and high-performance liquid chromatography for separating and identifying synthesized compounds. [, , ]

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